4-(2-Chloroacetyl)-decahydroquinoxalin-2-one
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Overview
Description
4-(2-Chloroacetyl)-decahydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core with a chloroacetyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroacetyl)-decahydroquinoxalin-2-one typically involves the reaction of decahydroquinoxalin-2-one with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive chloroacetyl chloride.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroacetyl)-decahydroquinoxalin-2-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The carbonyl group in the quinoxaline ring can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted quinoxaline derivatives.
Oxidation: Formation of quinoxaline dioxides or other oxidized derivatives.
Reduction: Formation of quinoxaline alcohols or other reduced derivatives.
Scientific Research Applications
4-(2-Chloroacetyl)-decahydroquinoxalin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-(2-Chloroacetyl)-decahydroquinoxalin-2-one involves its interaction with biological targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt cellular pathways and result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroacetyl)piperazin-1-yl derivatives: These compounds share the chloroacetyl group and exhibit similar reactivity and biological activity.
Chloroacetamide derivatives: These compounds are used as herbicides and have similar chemical properties.
Uniqueness
4-(2-Chloroacetyl)-decahydroquinoxalin-2-one is unique due to its quinoxaline core, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for developing new pharmaceuticals and materials with specific functionalities.
Properties
IUPAC Name |
4-(2-chloroacetyl)-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c11-5-10(15)13-6-9(14)12-7-3-1-2-4-8(7)13/h7-8H,1-6H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRATXCAVXUIGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=O)CN2C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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